molecular formula C11H15N B8297613 (S)-1-(3-cyclopropylphenyl)ethanamine CAS No. 1415257-76-9

(S)-1-(3-cyclopropylphenyl)ethanamine

Cat. No.: B8297613
CAS No.: 1415257-76-9
M. Wt: 161.24 g/mol
InChI Key: HVRIGTRPKTZQKC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-cyclopropylphenyl)ethanamine is a chiral primary amine characterized by an ethanamine backbone substituted with a 3-cyclopropylphenyl group at the α-carbon.

Properties

CAS No.

1415257-76-9

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-1-(3-cyclopropylphenyl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3/t8-/m0/s1

InChI Key

HVRIGTRPKTZQKC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C2CC2)N

Canonical SMILES

CC(C1=CC=CC(=C1)C2CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between (S)-1-(3-cyclopropylphenyl)ethanamine and related compounds:

Compound Name Aromatic Substituent Amine Substituent Stereochemistry
This compound 3-cyclopropylphenyl Primary amine (ethanamine) S-configuration
25B-NBOMe () 4-bromo-2,5-dimethoxyphenyl N-(2-methoxybenzyl) Not specified
Rivastigmine () None (carbamate moiety) Piperazin-1-yl S-configuration
Compound 18 () 3,6-dibromopyridin-2-yl 3,5-difluorophenyl S-configuration

Key Observations :

  • The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from the methoxy groups in 25B-NBOMe or the heteroaromatic pyridine in Compound 16.
  • Unlike Rivastigmine, which contains a carbamate and piperazine moiety for acetylcholinesterase inhibition, the target compound lacks these functional groups, suggesting divergent biological targets .

Pharmacological Activity

Compound Name Primary Activity Target Receptor/Enzyme Potency
25B-NBOMe () Serotonin receptor agonist 5-HT2A High (nM affinity)
Rivastigmine () Acetylcholinesterase inhibitor AChE Moderate (μM range)
This compound Hypothesized CNS activity Unknown Pending experimental data

Key Observations :

  • 25B-NBOMe’s methoxybenzyl group enhances 5-HT2A receptor binding, whereas the cyclopropyl group in the target compound may favor alternative receptor interactions or improved pharmacokinetics .
  • Rivastigmine’s piperazine and carbamate groups are essential for AChE inhibition, a feature absent in the target compound, suggesting different therapeutic applications .

Key Observations :

  • highlights Schiff base formation for piperazine derivatives, but the cyclopropyl group in the target compound may require alternative coupling strategies (e.g., Suzuki-Miyaura for cyclopropane introduction) .

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